molecular formula C9H9NO3 B2895756 Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile CAS No. 33630-46-5

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile

Cat. No.: B2895756
CAS No.: 33630-46-5
M. Wt: 179.175
InChI Key: VHGYYIXSLHYRBH-UHFFFAOYSA-N
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Description

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile (CAS: 4468-59-1), also referred to as 2-(4-hydroxy-3-methoxyphenyl)acetonitrile, is a nitrile derivative with a phenolic structure. Its molecular formula is C₉H₉NO₂ (molecular weight: 163.17 g/mol), featuring a hydroxy group at the 4-position and a methoxy group at the 3-position on the phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and fine chemical production . Key physicochemical properties include a maximum moisture content of 0.5% and hazard classifications for oral toxicity, skin/eye irritation, and respiratory tract irritation (H302, H315, H319, H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile can be synthesized from vanillyl alcohol and sodium cyanide . The reaction involves the conversion of vanillyl alcohol to the corresponding nitrile under basic conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

4-Hydroxy-3-methoxyphenylacetonitrile, also known as homovanillonitrile, is a phenolic glycoside with the molecular formula C9H9NO2C_9H_9NO_2 and a molecular weight of 163.17 g/mol. It is recognized for its diverse biological activities and potential applications in pharmacology, especially related to neurological disorders.

Biological Activities and Molecular Mechanisms

4-Hydroxy-3-methoxyphenylacetonitrile exhibits biological effects through interactions with various biological targets, influencing enzyme activity, cellular metabolism, and gene expression. It interacts with enzymes involved in phenolic compound metabolism, such as phenol oxidases and peroxidases, leading to biochemical reactions affecting cellular functions and metabolic pathways.

At the molecular level, the compound binds to proteins and nucleic acids, leading to enzyme inhibition or activation by interacting with active or allosteric enzyme sites. This mechanism suggests a potential role in therapeutic applications targeting diseases related to oxidative stress and neurotransmitter metabolism.

Antioxidant Properties

4-Hydroxy-3-methoxyphenylacetonitrile enhances antioxidant capacity in certain cell lines, suggesting its potential use in preventing oxidative damage in neurodegenerative diseases.

Neurological Applications

Derivatives of 4-Hydroxy-3-methoxyphenylacetonitrile are explored for potential therapeutic effects on neurological disorders due to their structural similarity to neurotransmitters. Hydrolysis of this compound leads to homovanillic acid, a significant dopamine metabolite and a biomarker for dopamine metabolism, offering insights into neurological conditions. Research indicates that derivatives of this compound can modulate receptor activity related to pain and mood regulation, suggesting its potential use in pain management therapies.

Other potential applications

3-(4-hydroxy-3-methoxyphenyl) propionic acid, a metabolite related to 4-Hydroxy-3-methoxyphenylacetonitrile, has suggested antidiabetic and anticancer properties, as well as potential to improve cognitive function .

Safety and Hazards

4-Hydroxy-3-methoxyphenylacetonitrile is classified with the following hazards :

  • Harmful if swallowed
  • Harmful in contact with skin
  • Causes skin irritation
  • Causes serious eye irritation
  • Harmful if inhaled
  • May cause respiratory irritation

Case Studies

Study on Antioxidant Properties: A study demonstrated that 4-hydroxy-3-methoxyphenylacetonitrile could enhance the antioxidant capacity in certain cell lines, suggesting its potential use in preventing oxidative damage in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in certain neurological conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent positions, functional groups, and molecular complexity. Below is a comparative analysis:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile 4468-59-1 C₉H₉NO₂ 163.17 4-hydroxy, 3-methoxy Organic synthesis intermediate
(4-Methoxyphenyl)acetonitrile 104-47-2 C₉H₉NO 147.17 4-methoxy Reagent for triazole synthesis
4-Methoxy-3-methylphenylacetonitrile 75391-57-0 C₁₀H₁₁NO 161.20 4-methoxy, 3-methyl Pharmaceutical intermediates
Hydroxy(4-methylphenyl)acetonitrile 4815-10-5 C₉H₉NO 147.18 4-methyl, 2-hydroxy API synthesis, medicinal chemistry
[3-Benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-pyrrol-1-yl]acetonitrile 797777-07-2 C₂₀H₁₆N₂O₅ 364.35 Complex pyrrole ring, benzoyl group Specialty chemical research

Physicochemical Properties

  • Polarity and Solubility: The presence of dual hydroxyl and methoxy groups in this compound enhances polarity compared to analogs like (4-Methoxyphenyl)acetonitrile, which lacks a hydroxy group. This increases its solubility in polar solvents like water or ethanol .
  • Thermal Stability : Derivatives with methyl groups (e.g., 4-Methoxy-3-methylphenylacetonitrile) exhibit higher boiling points (127°C at 2 mm Hg) due to increased molecular weight and hydrophobic interactions .

Research Findings and Trends

  • Biological Potential: Triazole-containing analogs (e.g., 2-(5-methoxy-phenyl-1,2,4-triazol-3-ylthio)acetonitrile) show promise in PASS Online-predicted bioactivity, though the target compound’s biological data remain underexplored .
  • Stability: Liposomal formulations of structurally related polyphenols (e.g., curcumin derivatives) highlight the importance of hydroxy-methoxy substitution patterns in enhancing stability, a feature relevant to the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile, and how are reaction conditions optimized?

this compound (CAS 4468-59-1) is commonly synthesized via substitution reactions on phenolic precursors. Key methodologies include:

  • BF₃·OEt₂-Catalyzed Reactions : BF₃·OEt₂ is effective in facilitating Ritter-type reactions with acetonitrile, achieving high yields under controlled conditions (0°C, 24 hours). Reaction progress can be monitored via GC, with purification by silica gel chromatography using hexane/ethyl acetate (4:1) .
  • Functional Group Modifications : Substitution reactions on the phenyl ring (e.g., methoxy/hydroxy group adjustments) require precise stoichiometry to avoid side products. For example, halogenation or alkylation steps must be conducted under anhydrous conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structure. Key signals include:
    • A singlet at ~11.4 ppm for hydroxyl protons.
    • Doublets at ~3.8 ppm for nitrile-adjacent methoxy groups .
  • Chromatography : HPLC and GC-MS are used to assess purity and resolve stereoisomers. LC/MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 164.1) .
  • Elemental Analysis : CHNS analysis validates empirical formulas (C₉H₉NO₂) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Oxidation : The benzylic hydroxy group can be oxidized to ketones using CrO₃ or MnO₂ .
  • Nitrile Conversion : Hydrolysis to carboxylic acids (via HCl/H₂O) or reduction to amines (LiAlH₄) enables diversification .
  • Electrophilic Substitution : Methoxy and hydroxy groups direct electrophilic aromatic substitution (e.g., nitration at the para position) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during derivatization of this compound?

  • Chiral Catalysts : Sharpless asymmetric dihydroxylation can introduce stereocenters. For example, (2S,3R)-configured products are obtained using OsO₄ and chiral ligands .
  • Chromatographic Resolution : HPLC with chiral columns (e.g., Chiralpak® IA) separates enantiomers. Solvent systems like hexane/isopropanol (90:10) achieve baseline separation .

Q. How should researchers address contradictions in yield or purity data across synthetic protocols?

  • Catalyst Variability : BF₃·OEt₂ often outperforms other acids (e.g., p-TsOH) in reaction speed and yield, but batch-to-batch catalyst purity can affect reproducibility .
  • Purity Confirmation : Independent validation via NMR and LC/MS is essential, especially when sourcing from vendors like Sigma-Aldrich, which does not provide analytical data .

Q. What mechanistic insights explain the role of BF₃·OEt₂ in acetonitrile-mediated reactions?

BF₃·OEt₂ acts as a Lewis acid, stabilizing carbocation intermediates during Ritter reactions. This accelerates nucleophilic attack by acetonitrile, particularly at β-carbon positions. Kinetic studies show reaction rates correlate with BF₃ concentration .

Q. How can biological activity studies be designed for this compound derivatives?

  • In Vitro Assays : Test metal complexes (e.g., Au(III) or Ni(II)) for anti-cancer activity via MTT assays on cancer cell lines (e.g., HeLa). IC₅₀ values are calculated from dose-response curves .
  • Enzyme Inhibition : Screen for tyrosine kinase or COX-2 inhibition using fluorogenic substrates .

Q. What are the degradation pathways of this compound under varying storage conditions?

  • Hydrolysis : The nitrile group hydrolyzes to amides or carboxylic acids in humid environments. Store desiccated at ≤4°C .
  • Oxidation : Exposure to light accelerates phenolic oxidation. Use amber vials and antioxidants like BHT .

Q. Safety and Compliance

  • Handling : Use PPE (gloves, goggles) due to toxicity (H302, H315) .
  • Waste Disposal : Neutralize nitrile-containing waste with NaOCl before disposal .

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGYYIXSLHYRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C#N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346029
Record name 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-46-5
Record name 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile
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Synthesis routes and methods

Procedure details

Sodium cyanide (10.2 g) is dissolved in water (40 ml) and cooled to 0° C. A second solution comprising vanillin (15.5 g) and ethanol (30 ml) is added at 0° C. Now, concentrated hydrochloric acid (28.5 g 32%) is added to the mixture at 0 to +5° C. within 30 to 45 minutes and the dropping funnel is rinsed with water (10 ml). After confirming that the conversion has proceeded to a satisfactory level by HPLC, the mixture is worked up by extracting repeatedly with t-butyl methyl ether (3×50 ml). The collected organic phases are washed twice with 10% aqueous bisulfite (50 ml) and once with water (40 ml). Finally, the product solution is dried and the solvent is evaporated in vacuum to yield the crude product as a yellow oil, which crystallized on standing (mp 80-81° C.). If the already pure product needs further purification, it can be crystallized from ether/hexane (m.p82-83° C.).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
28.5 g
Type
reactant
Reaction Step Three

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